molecular formula C11H21NO2 B8503127 4-(2,6-Dimethyl-piperidin-1-yl)-butyric acid

4-(2,6-Dimethyl-piperidin-1-yl)-butyric acid

Cat. No.: B8503127
M. Wt: 199.29 g/mol
InChI Key: KSDSUUGUVYGRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dimethyl-piperidin-1-yl)-butyric acid is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-(2,6-dimethylpiperidin-1-yl)butanoic acid

InChI

InChI=1S/C11H21NO2/c1-9-5-3-6-10(2)12(9)8-4-7-11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14)

InChI Key

KSDSUUGUVYGRHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CCCC(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-(2,6-dimethyl-piperidin-1-yl)-butyric acid ethyl ester (1.5 g, 6.7 mmol) in water (5 mL) and MeOH (1 mL), NaOH (266 mg, 6.7 mmol, 1.0 eq) was added and the mixture was heated at reflux for 22 hours. The reaction was then allowed to cool down to room temperature, the pH adjusted to 4 at 0° C. with HCl 2N and the mixture was concentrated under reduced pressure. The residue was treated with EtOH, and the sodium chloride precipitated was filtered off. Evaporation of the solvent under reduced pressure afforded 950 mg of the title compound as a white solid (51% yield).
Name
4-(2,6-dimethyl-piperidin-1-yl)-butyric acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
266 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.